molecular formula C14H31N3O4 B11716807 1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol CAS No. 85325-51-5

1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol

Cat. No.: B11716807
CAS No.: 85325-51-5
M. Wt: 305.41 g/mol
InChI Key: TUENNYSZDXTGLN-UHFFFAOYSA-N
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Description

1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol is a macrocyclic compound known for its unique structure and properties. It is a derivative of triazacyclododecane, which is a type of crown ether. This compound is notable for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of triethanolamine with formaldehyde and ammonia, followed by cyclization to form the macrocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol involves its ability to form stable complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can enhance the reactivity of the metal center, making it useful in catalysis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol is unique due to its specific structure, which includes both nitrogen and oxygen atoms in the macrocyclic ring. This allows for versatile coordination with various metal ions, making it more adaptable for different applications compared to similar compounds .

Properties

CAS No.

85325-51-5

Molecular Formula

C14H31N3O4

Molecular Weight

305.41 g/mol

IUPAC Name

2-[4,10-bis(2-hydroxyethyl)-1-oxa-4,7,10-triazacyclododec-7-yl]ethanol

InChI

InChI=1S/C14H31N3O4/c18-10-5-15-1-3-16(6-11-19)8-13-21-14-9-17(4-2-15)7-12-20/h18-20H,1-14H2

InChI Key

TUENNYSZDXTGLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOCCN(CCN1CCO)CCO)CCO

Origin of Product

United States

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